molecular formula C17H25NO4 B5163568 1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone

1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone

Cat. No. B5163568
M. Wt: 307.4 g/mol
InChI Key: KNQLXRQULVYNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone, also known as methoxyacetylfentanyl, is a synthetic opioid analgesic drug. It is a potent agonist of the mu-opioid receptor and has been found to have a higher potency than fentanyl, a well-known opioid analgesic. Methoxyacetylfentanyl has been researched for its potential medical applications, as well as its abuse potential.

Mechanism of Action

Methoxyacetylfentanyl acts as a potent agonist of the mu-opioid receptor. It binds to the receptor and activates downstream signaling pathways, resulting in the inhibition of pain signals in the central nervous system. Methoxyacetylfentanyl also activates the reward pathway in the brain, which can lead to its abuse potential.
Biochemical and Physiological Effects:
Methoxyacetylfentanyl produces a range of biochemical and physiological effects. It produces analgesia, sedation, and respiratory depression, which are typical effects of opioid drugs. Methoxyacetylfentanyl also produces euphoria and can lead to addiction and overdose.

Advantages and Limitations for Lab Experiments

Methoxyacetylfentanyl has advantages and limitations for lab experiments. Its high potency and selectivity for the mu-opioid receptor make it a useful tool for studying opioid receptors and their signaling pathways. However, its abuse potential and toxicity make it difficult to use in animal models and limit its potential for clinical use.

Future Directions

There are several future directions for the research of 1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanonelfentanyl. One direction is to further investigate its potential as an analgesic drug and determine its safety and efficacy in humans. Another direction is to study its abuse potential and develop strategies to prevent its misuse and overdose. Additionally, further research is needed to understand its mechanism of action and its effects on the brain and other organs. Finally, it is important to develop new and safer opioid drugs that can effectively treat pain without the risk of addiction and overdose.

Synthesis Methods

Methoxyacetylfentanyl can be synthesized by the acetylation of 3-methoxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product, 3-methoxyphenylacetic anhydride, is then reacted with 2-amino-1-pyrrolidine to yield the intermediate product, 1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone. The final product is obtained by reducing the intermediate product with a reducing agent such as sodium borohydride.

Scientific Research Applications

Methoxyacetylfentanyl has been researched for its potential medical applications as an analgesic drug. It has been found to be a potent mu-opioid receptor agonist with a higher potency than fentanyl. Methoxyacetylfentanyl has been shown to produce analgesia in animal models, and it has been suggested that it may be useful in the treatment of chronic pain. However, further research is needed to determine its safety and efficacy in humans.

properties

IUPAC Name

1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-methoxyphenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-3-15(20)13-6-7-16(17(10-13)21-2)22-12-14(19)11-18-8-4-5-9-18/h6-7,10,14,19H,3-5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQLXRQULVYNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OCC(CN2CCCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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